3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Description
3-(4-(4-fluorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C21H21FN4S and its molecular weight is 380.49. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antimicrobial Applications
- Antioxidant Properties: A study synthesized derivatives related to the queried compound and evaluated them for antioxidant activities, including scavenging of DPPH and superoxide radicals, and lipid peroxidation inhibition effects. Some derivatives showed potent antioxidant capacities comparable to BHT, especially those containing the 1,2,4-triazole-5(4H)-thione moiety (Baytas et al., 2012).
- Antimicrobial Properties: The same study reported slight antimicrobial activities against various test microorganisms for certain compounds (Baytas et al., 2012).
Receptor Targeting and Pharmaceutical Applications
- α₁-Adrenoceptor Ligands: Another research discovered compounds based on sertindole (a structure similar to the queried compound) as high-affinity α₁-adrenoceptor ligands with significant selectivity over dopamine D₂ receptors. These findings suggest potential for development into positron emission tomography (PET) ligands (Jørgensen et al., 2013).
Antifungal and Anticonvulsant Activities
- Antifungal Activity: Synthesis of triazole and triazolothiadiazine derivatives, including those with indole moieties, aimed at cholinesterase inhibition also demonstrated potential antifungal properties (Mohsen, 2012).
- Anticonvulsant Potential: Research into indole C-3 substituted derivatives showed promising anticonvulsant agents, suggesting the structural relevance of the triazole-indole combination for neurological applications (Ahuja & Siddiqui, 2014).
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4S/c1-14(2)11-12-27-21-25-24-20(26(21)16-9-7-15(22)8-10-16)18-13-23-19-6-4-3-5-17(18)19/h3-10,13-14,23H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEDZASXRDKTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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